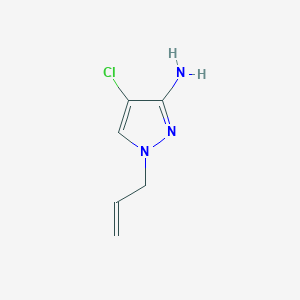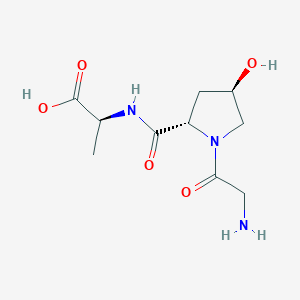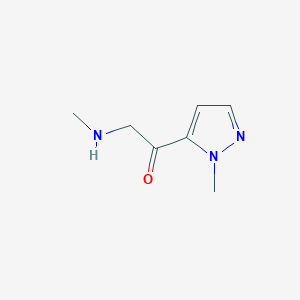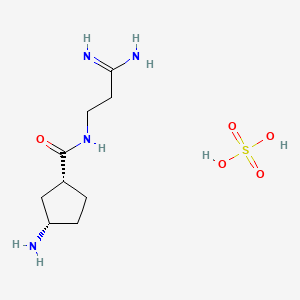![molecular formula C6H12N4S B13155608 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13155608.png)
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is an organic compound that features a triazole ring substituted with a methylsulfanylpropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 1H-1,2,4-triazol-3-amine with 3-(methylsulfanyl)propyl halide under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the use of advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylsulfanyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Catalytic hydrogenation
Substitution: Alkyl halides, bases like potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced triazole derivatives
Substitution: Various substituted triazole derivatives
Applications De Recherche Scientifique
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The triazole ring is known to interact with various biological targets, potentially inhibiting enzyme activity or disrupting cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis[3-(Methylsulfanyl)propyl]benzene
- 1,3-Bis-methylsulfanyl-propan-2-ol
- Methylsulfanyl-benzene
Uniqueness
1-[3-(Methylsulfanyl)propyl]-1H-1,2,4-triazol-3-amine is unique due to the presence of both a triazole ring and a methylsulfanylpropyl group. This combination imparts specific chemical and biological properties that are not found in other similar compounds. The triazole ring provides stability and potential biological activity, while the methylsulfanyl group offers reactivity and the ability to undergo further chemical modifications.
Propriétés
Formule moléculaire |
C6H12N4S |
|---|---|
Poids moléculaire |
172.25 g/mol |
Nom IUPAC |
1-(3-methylsulfanylpropyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C6H12N4S/c1-11-4-2-3-10-5-8-6(7)9-10/h5H,2-4H2,1H3,(H2,7,9) |
Clé InChI |
AVGDDKJZZXXQPB-UHFFFAOYSA-N |
SMILES canonique |
CSCCCN1C=NC(=N1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


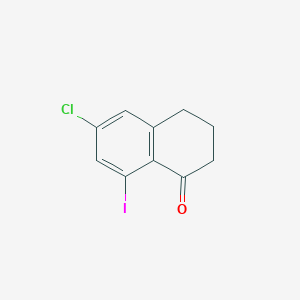
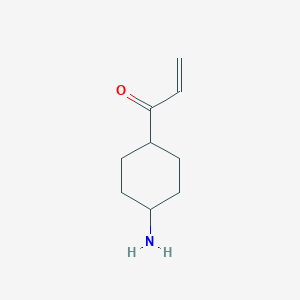

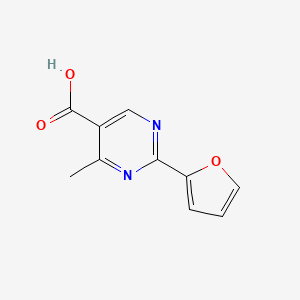
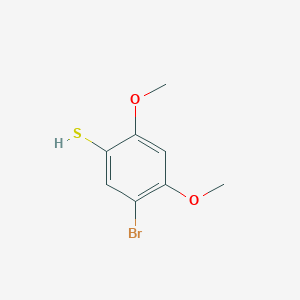

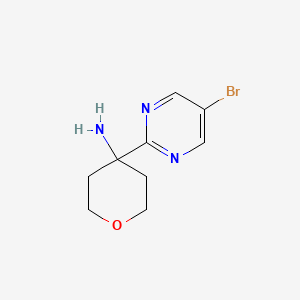
![4-Chloro-5-iodo-2-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13155555.png)

